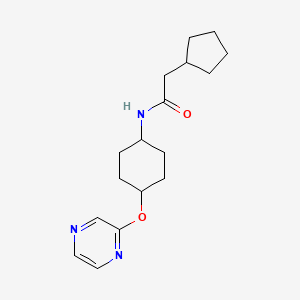

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves the following steps:

Formation of the cyclohexyl fragment: : This can be achieved through the hydrogenation of benzene to form cyclohexane, which is then substituted with appropriate functional groups to achieve the desired cyclohexyl configuration.

Incorporation of the pyrazin-2-yloxy group: : This step involves reacting pyrazine with an alcohol derivative to form the pyrazin-2-yloxy moiety.

Coupling with the acetamide group: : The final step is the acylation of the cyclohexyl and pyrazin-2-yloxy intermediates to form the target acetamide compound.

Industrial Production Methods

Industrial production of this compound would involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent choice, and catalysts. Scale-up processes would need to be designed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce additional functional groups or to form oxidation products.

Reduction: : Reduction reactions can be used to alter the oxidation state of the compound or its substituents.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Typical reagents and conditions for these reactions include:

Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled temperatures.

Reduction: : Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an appropriate solvent.

Substitution: : Halogenating agents for electrophilic substitution, or strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions often introduce new functional groups or change existing ones.

Wissenschaftliche Forschungsanwendungen

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is used in various scientific research applications:

Chemistry: : It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: : It is used to explore cellular processes and interactions due to its bioactive properties.

Industry: : It can be used in the development of new materials and chemicals, leveraging its unique reactivity.

Wirkmechanismus

The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. The pyrazin-2-yloxy group plays a key role in this interaction, potentially interacting with enzymes or receptors in biological systems. The cyclohexyl and acetamide moieties may influence the compound's pharmacokinetics and distribution within the body.

Vergleich Mit ähnlichen Verbindungen

2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide stands out due to its unique combination of structural features, which differ from other related compounds. Similar compounds may include:

N-cyclohexylacetamide: : Differing by the lack of the pyrazin-2-yloxy group.

Pyrazinamide: : Featuring the pyrazine ring but lacking the cyclohexyl and acetamide groups.

This compound's unique structure allows for specific interactions and applications that distinguish it from other molecules in its class.

Biologische Aktivität

2-Cyclopentyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.39 g/mol

The compound features a cyclopentyl group, a cyclohexyl moiety with a pyrazin-2-yloxy substituent, and an acetamide functional group, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes involved in metabolic pathways. The pyrazine moiety is known to enhance lipophilicity and potentially improve central nervous system (CNS) penetration, making it a candidate for neurological applications.

Pharmacological Effects

- GLP-1 Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and exhibiting neuroprotective effects in models of diabetes and neurodegeneration .

- CNS Activity : The CNS penetrant nature of related compounds suggests potential applications in treating neurological disorders. For example, compounds targeting GLP-1R have demonstrated efficacy in reversing haloperidol-induced catalepsy, indicating their role in modulating dopaminergic pathways .

- Anti-inflammatory Properties : Preliminary studies indicate that related compounds may exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Study on Insulin Secretion : A study demonstrated that a related compound potentiated low-dose exenatide to augment insulin secretion in primary mouse pancreatic islets. This suggests that this compound may enhance insulinotropic effects through GLP-1R modulation .

- Neuroprotective Effects : In models assessing neuroprotection, compounds with similar structures were effective in reducing neuronal cell death induced by oxidative stress, pointing towards potential applications in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Eigenschaften

IUPAC Name |

2-cyclopentyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-16(11-13-3-1-2-4-13)20-14-5-7-15(8-6-14)22-17-12-18-9-10-19-17/h9-10,12-15H,1-8,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJVULCPSXJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.